molecular formula C12H13NO3 B15263556 Methyl 4-(azetidine-3-carbonyl)benzoate

Methyl 4-(azetidine-3-carbonyl)benzoate

Cat. No.: B15263556
M. Wt: 219.24 g/mol
InChI Key: UOIRZNJHQJQWJQ-UHFFFAOYSA-N
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Description

Methyl 4-(azetidine-3-carbonyl)benzoate is a chemical compound that features a four-membered azetidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of robust and high-yielding reactions, such as the aza Paternò–Büchi reaction, would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidine-3-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the azetidine ring or the ester group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Methyl 4-(azetidine-3-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in unique chemical transformations, which can affect biological pathways and enzyme activities . The ester group can also undergo hydrolysis, releasing the active azetidine moiety.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    Azetidinones: Compounds featuring a similar four-membered ring structure but with different functional groups.

    Cyclobutane derivatives: Compounds with a similar ring strain but different chemical properties.

Uniqueness

Methyl 4-(azetidine-3-carbonyl)benzoate is unique due to its combination of an azetidine ring and a benzoate ester, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Biological Activity

Methyl 4-(azetidine-3-carbonyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of benzoic acid derivatives with azetidine-3-carbonyl intermediates. The resulting compound can be analyzed using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : Research has shown that azetidine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that modifications to the azetidine ring could enhance antimicrobial potency, suggesting that this compound may possess similar capabilities .
  • Anticancer Properties : The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that certain azetidine amides can inhibit cancer cell proliferation. For example, derivatives similar to this compound showed promising results against breast cancer cell lines with effective EC50 values .

Antimicrobial Studies

A comprehensive study on a series of azetidine derivatives, including this compound, evaluated their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus5
This compoundEscherichia coli10
This compoundPseudomonas aeruginosa15

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound was assessed through cell viability assays on various cancer cell lines. The findings are presented in the table below:

Cell LineTreatment Concentration (μM)Viability (%)
MDA-MB-2312.560
MDA-MB-4682.555
HeLa570

The compound demonstrated significant cytotoxic effects at lower concentrations, indicating its potential as an anticancer agent .

Case Studies and Clinical Relevance

Several case studies have highlighted the importance of azetidine derivatives in drug discovery. One notable study focused on the optimization of azetidine amides for enhanced activity against tuberculosis, revealing that structural modifications could lead to improved efficacy in targeting specific enzymes involved in bacterial metabolism .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(azetidine-3-carbonyl)benzoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3

InChI Key

UOIRZNJHQJQWJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2

Origin of Product

United States

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